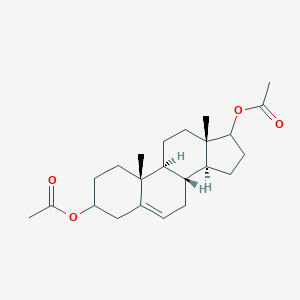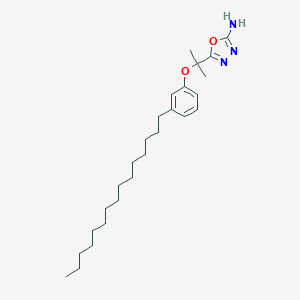
Tert-butyl 4-((ethoxycarbonyl)methyl)benzylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-((ethoxycarbonyl)methyl)benzylcarbamate, also known as TEBC, is a carbamate derivative that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents and is relatively stable under normal laboratory conditions. TEBC has been used in a variety of applications, including as a protecting group for amines and as a reagent for the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
Novel Catalysts and Synthesis Methods
Catalytic Applications : Tert-butyl 4-((ethoxycarbonyl)methyl)benzylcarbamate, as a chemical entity, may be structurally related or utilized in the development of new catalytic systems. For example, palladium catalysts based on similar benzyl carbamate structures have shown to be highly active and efficient for the alkoxycarbonylation of alkenes, allowing the transformation of various alkenes into esters with high yield and selectivity. This indicates the potential use of this compound in catalytic applications or as a precursor for catalyst development (Dong et al., 2017).
Synthesis of Intermediates : this compound might be involved in synthetic pathways aimed at producing key intermediates for further chemical synthesis. For instance, compounds with tert-butyl carbamate groups have been employed in the synthesis of complex molecules, suggesting that this compound could serve as a starting material or intermediate in the synthesis of biologically active compounds or pharmaceuticals (Zhao et al., 2017).
Material Science and Environmental Applications
Polymer Science : Research into novel benzyl ether dendrimer structures, which could be structurally related to this compound, has demonstrated their potential in creating thermosensitive materials. These materials exhibit changes in properties like turbidity in response to temperature variations, which could be valuable in developing smart materials for various applications (Jin-gen, 2013).
Environmental Remediation : While not directly related to this compound, research on the degradation pathways of methyl tert-butyl ether (MTBE) in environmental contexts highlights the importance of understanding the chemical behavior of tert-butyl compounds. Such studies are crucial for developing strategies to address contamination from similar compounds in the environment (Stefan et al., 2000).
Safety and Hazards
While specific safety and hazard information for Tert-butyl 4-((ethoxycarbonyl)methyl)benzylcarbamate is not available, it’s generally recommended to wear personal protective equipment/face protection when handling similar compounds. Avoid getting the compound in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Keep away from open flames, hot surfaces, and sources of ignition .
Propiedades
IUPAC Name |
ethyl 2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-5-20-14(18)10-12-6-8-13(9-7-12)11-17-15(19)21-16(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSJKCHZJFRHJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)CNC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599524 |
Source


|
| Record name | Ethyl (4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113520-37-9 |
Source


|
| Record name | Ethyl 4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113520-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

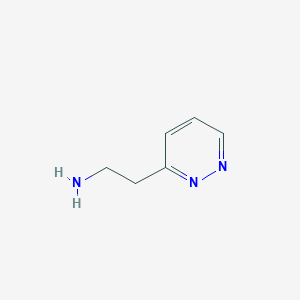
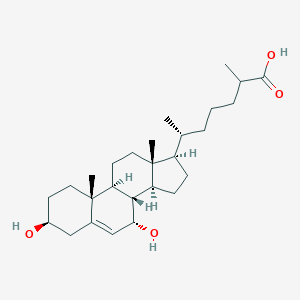
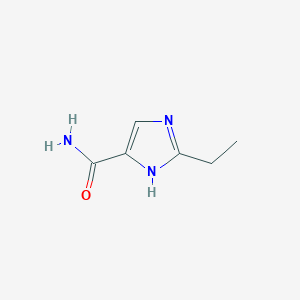

![3,3-Bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-EN-1-one](/img/structure/B54736.png)
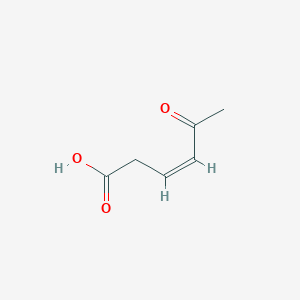
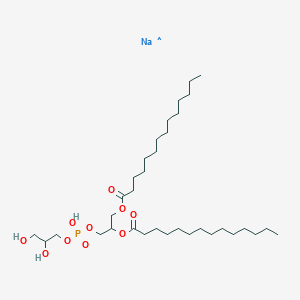

![1-Bromo-4-[8-(4-bromophenoxy)octoxy]benzene](/img/structure/B54745.png)


